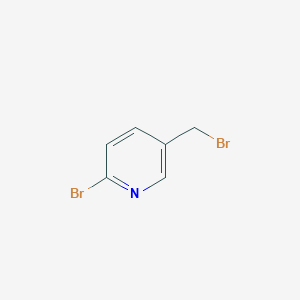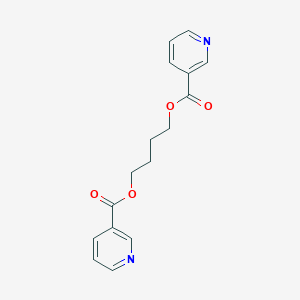
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as PBPC and has been synthesized using various methods.
Scientific Research Applications
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. PBPC has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, PBPC has been used in the development of new materials, such as polymers and coatings.
Mechanism Of Action
The exact mechanism of action of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is not fully understood. However, it has been reported to interact with various biological targets, such as enzymes and receptors. PBPC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PBPC has also been reported to interact with certain receptors, such as the nicotinic acetylcholine receptor.
Biochemical And Physiological Effects
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been reported to have various biochemical and physiological effects. PBPC has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. PBPC has also been reported to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases. Additionally, PBPC has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate in lab experiments is its high purity and quality. PBPC has been synthesized using various methods, which have been reported to yield high-quality PBPC. Additionally, PBPC has been shown to have various potential applications in scientific research. However, one of the limitations of using PBPC in lab experiments is its cost. PBPC is a relatively expensive compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate. One potential direction is the further exploration of its potential therapeutic properties. PBPC has been shown to have potential therapeutic properties in the treatment of various diseases, such as neurodegenerative diseases and inflammatory conditions. Another potential direction is the development of new materials, such as polymers and coatings, using PBPC as a building block. Additionally, the development of new synthesis methods for PBPC may lead to improved yields and lower costs.
In conclusion, 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PBPC has been synthesized using various methods and has been shown to have potential therapeutic properties, as well as applications in the development of new materials. Further research and development of PBPC may lead to new discoveries and innovations in various fields of study.
Synthesis Methods
The synthesis of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been achieved using various methods. One of the most commonly used methods is the reaction between 4-pyridinecarboxylic acid and 4-(bromomethyl)butyl pyridine-3-carboxylate in the presence of a base. Another method involves the reaction between 4-pyridinecarboxylic acid and 4-(chloromethyl)butyl pyridine-3-carboxylate in the presence of a base and a solvent. These methods have been reported to yield high purity and high-quality PBPC.
properties
CAS RN |
101952-76-5 |
|---|---|
Product Name |
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-5-3-7-17-11-13)21-9-1-2-10-22-16(20)14-6-4-8-18-12-14/h3-8,11-12H,1-2,9-10H2 |
InChI Key |
PPJDCSQLKYABRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
Other CAS RN |
101952-76-5 |
synonyms |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



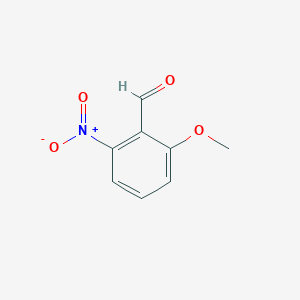
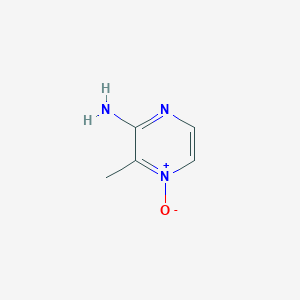
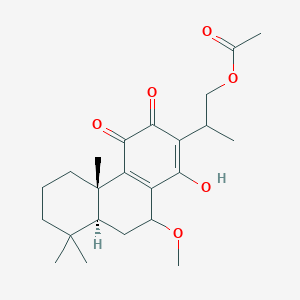
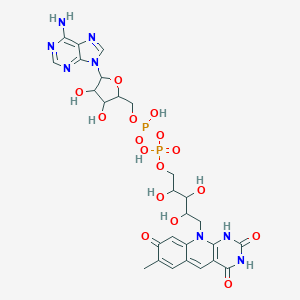
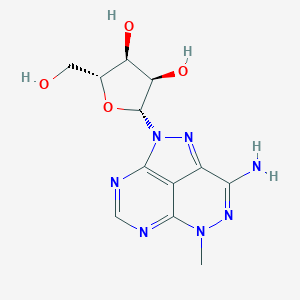
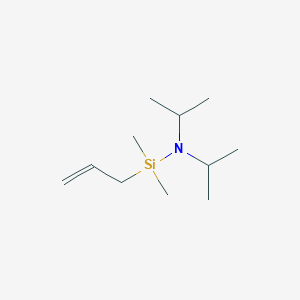
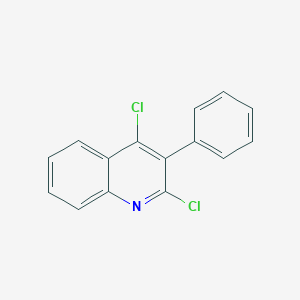
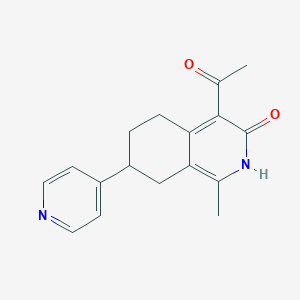
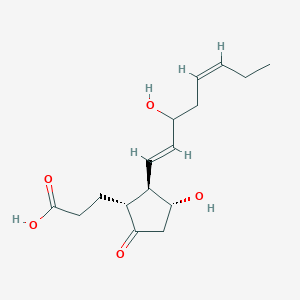
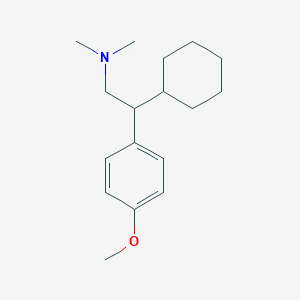
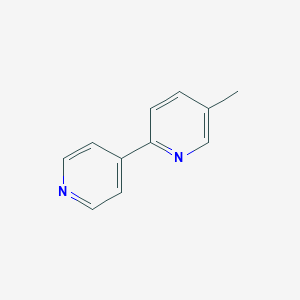
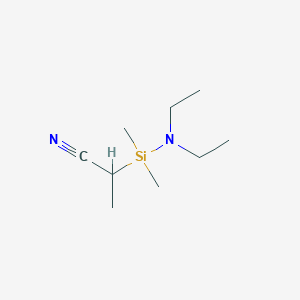
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
